molecular formula C8H14ClN3 B2391127 Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride CAS No. 2377034-19-8

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride

Cat. No.: B2391127
CAS No.: 2377034-19-8
M. Wt: 187.67
InChI Key: WDMATZQNEZHMBH-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a cyclopropyl derivative of imidazole, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound is often used in drug development, environmental research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride typically involves the cyclopropylation of imidazole derivatives. The reaction conditions often include the use of cyclopropyl halides and a base to facilitate the cyclopropylation process. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include imidazole N-oxides, saturated imidazole derivatives, and substituted imidazole compounds .

Scientific Research Applications

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group is known to enhance the binding affinity and specificity of the compound to its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride can be compared with other similar compounds such as:

    Cyclopropyl-(1-methyl-1H-imidazol-2-yl)methanamine: Similar structure but without the hydrochloride group.

    Cyclopropyl-(1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride: Differing in the position of the cyclopropyl group and the presence of two hydrochloride groups.

    1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine: Contains a pyridine ring instead of an imidazole ring.

Properties

IUPAC Name

cyclopropyl-(1-methylimidazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-5-4-10-8(11)7(9)6-2-3-6;/h4-7H,2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMATZQNEZHMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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